![molecular formula C18H14O2 B3335167 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one CAS No. 10568-28-2](/img/structure/B3335167.png)
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as “Naphtho [2,3-b]furan-4,9-dione” has been achieved via palladium-catalyzed reverse hydrogenolysis . This process involves the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha [2,3-b]furan-4,9-diones and hydrogen (H2). The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .Scientific Research Applications
Synthesis Methods
Phosphazene Base-Catalyzed Intramolecular Cascade Reactions
A novel method for synthesizing 9-aryl-3a,4-dihydronaphtho[2,3-C]furan-1(3H)-ones using P4-T-Bu-catalyzed intramolecular cascade reactions of enynes has been developed. This method offers moderate to excellent yields in the presence of a catalytic amount of phosphazene P4-T-Bu base (Tang et al., 2010).
One-Pot Synthesis of Naphtho[2,3-b]furan-4,9-diones
A method involving the treatment of 3-phenyliodonio-1,2,4-trioxo-1,2,3,4-tetrahydronaphthalenides with terminal acetylenes in the presence of a bis(triphenylphosphine)palladium chloride-cuprous iodide catalyst or cuprous oxide in N-methylpiperidine or pyridine has been developed. This method demonstrates the synthesis of cytotoxic natural products (Kobayashi et al., 1997).
Chemical Synthesis and Transformation
Reactions with o-Quinone Methides
A simple route for the synthesis of 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans substituted at C-2 by an acyl or aryl group has been established. This method starts from phenolic Mannich bases and pyridinium ylides and involves the formation of the o-quinone methide intermediate (Osyanin et al., 2013).
Synthesis of 4-Aryl-9-furylnaphtho[2,3-b]furan
A novel method for the synthesis of 4-aryl-9-furylnaphtho[2,3-b]furan was developed. This method involves the acid-catalyzed condensation of (2-formylaryl)difurylmethanes, showing a straightforward approach to naphthofuran compounds (Fin’ko et al., 2012).
Pharmacological Applications
- Anticholinesterase Activities: Compounds derived from 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one, including novel lignans and other derivatives, have demonstrated anticholinesterase activities. These compounds, isolated from Portulaca oleracea L., exhibit potential for therapeutic applications (Xu et al., 2021).
- Anti-Cancer Potential: A study on 1,2-dihydronaphtho[2,1-b]furan derivatives has shown promising anti-cancer potential. These compounds were synthesized and evaluated for their anti-proliferative effects against human breast cancer cells and non-cancerous lung fibroblast cells, with some demonstrating significant anti-cancer properties (Islam et al., 2020).
Crystal Structure Analysis
- Crystal Structures of Arylnaphthalene Lactones: Research has been conducted on the crystal structures of various unsubstituted arylnaphthalene lactones, including 9-phenylnaphtho[2,3-c]furan-1(3h)-one. This study provides insights into the geometrical parameters and structural differences in these compounds (Merbouh et al., 2021).
Synthesis of Lignans
- Synthesis of Arylnaphthofuranone Lignans: A method for preparing 9-arylnaphtho[2,3-c]furan-1(3h)-one derivatives has been developed, applicable to the preparation of lignans such as collinusin and justicidin B. This involves reactions of o-aroylbenzyllithiums with furan-2(5h)-one (Kobayashi et al., 1995).
properties
IUPAC Name |
4-phenyl-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-18-17-14(11-20-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSMBHPLBWSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293735 | |
Record name | 9-phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one | |
CAS RN |
10568-28-2 | |
Record name | NSC91810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-PHENYL-3A,4-DIHYDRO-3H-NAPHTHO(2,3-C)FURAN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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